molecular formula C9H8F3NO2 B7768643 Ethyl 6-(trifluoromethyl)nicotinate CAS No. 851070-23-0

Ethyl 6-(trifluoromethyl)nicotinate

Cat. No.: B7768643
CAS No.: 851070-23-0
M. Wt: 219.16 g/mol
InChI Key: NRFRJTLIEGYCOA-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)nicotinate is a high-purity chemical building block designed for advanced scientific research and development. With the CAS Number 597532-36-0, this compound features a molecular formula of C9H8F3NO2 and a molecular weight of 219.16 g/mol. It is a key synthetic intermediate in medicinal chemistry, particularly valued for the presence of a trifluoromethyl group, which is known to enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates . Research into closely related 6-(trifluoromethyl)nicotinic acid scaffolds has demonstrated their significant potential as inhibitors of HIV-1 Reverse Transcriptase-associated RNase H function, highlighting the application of such compounds in developing novel antiviral agents . The ethyl ester functional group provides a versatile handle for further synthetic modification, allowing researchers to explore a wide array of derivatives. This product is guaranteed For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
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InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFRJTLIEGYCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005501
Record name Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
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Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597532-36-0, 851070-23-0
Record name Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate
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Record name Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate
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Record name 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester
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Synthetic Methodologies for Ethyl 6 Trifluoromethyl Nicotinate and Its Advanced Intermediates

Established Synthetic Routes and Mechanistic Considerations

The introduction of a trifluoromethyl group onto a pyridine (B92270) ring is a critical step in the synthesis of ethyl 6-(trifluoromethyl)nicotinate. Various methodologies have been developed to achieve this transformation, each with its own mechanistic nuances and practical considerations.

Reaction of Ethyl Nicotinate (B505614) with Trifluoromethylating Agents

A direct approach to this compound involves the reaction of ethyl nicotinate with a suitable trifluoromethylating agent. This method often utilizes radical-based or transition-metal-catalyzed processes to introduce the CF3 group at the 6-position of the pyridine ring.

One common strategy is the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxide. This method offers high regioselectivity for the 6-position. Alternatively, transition metal catalysis, employing copper or iron complexes, can also facilitate this transformation, though it may require an inert atmosphere.

MethodReagentsCatalystYield (%)Notes
Radical TrifluoromethylationTrifluoromethyl iodideAIBN or peroxide55-70Regioselective at the 6-position.
Transition Metal CatalysisTrifluoromethylating agentCuI, FeCl350-65Requires an inert atmosphere.

Challenges in these direct trifluoromethylation methods include controlling over-trifluoromethylation and minimizing side reactions that can lead to the formation of byproducts.

Alternative Trifluoromethylation Strategies in Nicotinate Synthesis

Beyond the direct trifluoromethylation of ethyl nicotinate, alternative strategies focus on introducing the trifluoromethyl group at an earlier stage of the synthesis. These methods often involve the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. nih.gov This approach can offer better control over regioselectivity and may be more amenable to large-scale production.

Recent developments have focused on innovative reagents and catalytic systems to improve the efficiency and applicability of trifluoromethylation reactions. cas.cnspringernature.com These include the development of new electrophilic, nucleophilic, and radical trifluoromethylating agents. cas.cn

Multicomponent Reaction Approaches in Trifluoromethyl Pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines, including those bearing a trifluoromethyl group. researchgate.netacsgcipr.org These reactions involve the simultaneous combination of three or more starting materials in a one-pot process to form the desired product, often with the formation of simple byproducts like water or ethanol (B145695). acsgcipr.org

The Kröhnke pyridine synthesis is a classic example of an MCR that can be adapted for the synthesis of trifluoromethyl-substituted pyridines. researchgate.netacsgcipr.org A reported multicomponent Kröhnke reaction utilizes chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate (B1210297) to produce 2-trifluoromethyl pyridines. researchgate.net This methodology has been shown to be applicable on a gram scale. researchgate.net

Another MCR approach involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type cross-coupling conditions to afford 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. researchgate.net

Synthesis of Key Precursors and Building Blocks for Derivatization

The synthesis of this compound can also be achieved through a multi-step process that relies on the preparation of key precursors and building blocks. This approach allows for greater flexibility in introducing various functional groups and for the optimization of individual reaction steps.

A patented multi-step process starts from ethyl acetoacetate (B1235776) derivatives and involves condensation, cyclization, and subsequent trifluoromethylation. This process leads to the formation of intermediate compounds like 2-methyl-6-(trifluoromethyl)nicotinic acid, which is then esterified with ethanol to yield the final product.

Another key precursor is ethyl 2-amino-6-(trifluoromethyl)nicotinate, which serves as a starting material for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. researchgate.net

A method for preparing a fluroxypyr (B1673483) intermediate involves the reaction of ethyl acetoacetate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) in the presence of sodium ethoxide. google.com

Optimization of Synthetic Pathways for Research and Scalability

Optimizing synthetic routes to this compound is crucial for both laboratory-scale research and large-scale industrial production. Key areas of focus include improving reaction yields, reducing the number of synthetic steps, and developing more sustainable and cost-effective processes.

Yield Enhancement Strategies

Several strategies have been employed to enhance the yield of this compound and its intermediates. In a patented one-pot process, the use of alkali-mediated ring formation prior to esterification has been shown to improve yield and reduce the formation of byproducts. Specifically, intramolecular cyclization under controlled temperatures (80-130°C) efficiently produces the nicotinic acid core.

In another example, a process for preparing a fluroxypyr intermediate reported a yield of 77.8% for the formation of a key intermediate through a process involving cooling, pH adjustment, and extraction. google.com The optimization of reaction conditions, such as temperature, reaction time, and the choice of catalysts and solvents, is a continuous effort in improving the efficiency of these synthetic pathways.

Reaction Condition Profiling for Purity and Efficiency

Detailed research findings indicate that the esterification of the parent nicotinic acid is a key step. For instance, in the synthesis of a related compound, ethyl nicotinate, the use of a solid acid catalyst in toluene (B28343) with a specific temperature and reaction time profile has been shown to produce high yields. google.com The process involves an initial reaction at 50-65°C for 3-6 hours, followed by reflux to remove water, ultimately achieving a yield of 97.2% with a purity of 99.5%. google.com

In multi-step syntheses leading to trifluoromethylated nicotinates, controlling the conditions during the formation of key intermediates is crucial. For example, a patented method for a precursor involves a cyclization reaction where temperature control is paramount to improving yield and selectivity. google.com By maintaining the reaction at -15°C for approximately two hours, the formation of by-products is significantly reduced. google.com Another process highlights a ring-closure reaction where temperatures between 45°C and 60°C are preferred to maximize yield. google.com The choice of reagents and their molar ratios are also finely tuned; a synthesis route for a dichlorinated octanoate (B1194180) ester specifies a molar ratio of 1:0.34–0.5:1.0–1.5 for the starting material, a key reagent, and N,N-dimethylformamide, respectively, to achieve yields up to 94.7%. google.com

The following table summarizes various reaction conditions and their impact on the synthesis of ethyl nicotinate and related intermediates, illustrating the meticulous profiling required for optimal outcomes.

Table 1: Profile of Reaction Conditions for Nicotinate Ester Synthesis

Starting Material Catalyst/Reagent Solvent Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Reference
Nicotinic acid HND230 solid acid catalyst Toluene 50-65, then reflux 3-6 97.2 99.5 google.com
Ethyl 4-chloroacetoacetate & 4-ethoxy-1,1,1-trifluorobut-3-en-2-one Sodium ethoxide Anhydrous ethanol -15 ~2.0 77.4 Not specified google.com

Sustainable and Economical Synthesis Approaches for this compound

The development of sustainable and economical synthesis methods is a significant goal in the production of this compound and other specialty chemicals. These approaches focus on minimizing environmental impact, reducing costs, and enhancing safety and efficiency for large-scale industrial production.

A key strategy in sustainable synthesis is the use of recyclable catalysts. The application of a solid acid catalyst, such as HND230, for the esterification of nicotinic acid exemplifies this approach. google.com Unlike traditional liquid acid catalysts that are difficult to separate from the reaction mixture and generate significant waste, solid catalysts can be easily recovered by simple filtration and reused, which reduces waste and lowers material costs. google.com This method is noted for decreasing the generation of highly polluted wastewater and being well-suited for large-scale industrial manufacturing. google.com

Another important aspect of economical synthesis is the optimization of reaction pathways to maximize yield and reduce the number of steps. Research into the synthesis of precursors for fluorinated nicotinates compares different synthetic routes, identifying a preferred pathway that offers a high linear yield and fewer byproducts, making it more suitable for industrial application. google.com

Furthermore, replacing hazardous reagents with more environmentally friendly alternatives is a cornerstone of green chemistry. One patented process for a chlorinated ester replaces thionyl chloride, a corrosive and hazardous reagent, with bis(trichloromethyl)carbonate. This alternative generates a Vilsmeier reagent in situ that is less hazardous and does not require separation, leading to a simpler, safer process with reduced waste and lower production costs. google.com Advances in trifluoromethylation methods also contribute to more economical and sustainable production. The evolution from early methods using reagents like trifluoromethyl iodide with copper to more advanced systems such as the MCDFA/KF/CuI system has enabled safer and more efficient kilogram-scale production of trifluoromethylated compounds.

These innovative approaches, focusing on catalyst recyclability, process optimization, and the use of safer reagents, are crucial for the sustainable and cost-effective production of this compound.

Chemical Reactivity and Transformation Mechanisms of Ethyl 6 Trifluoromethyl Nicotinate

Nucleophilic Reaction Pathways

The electron-deficient nature of the pyridine (B92270) ring, intensified by the trifluoromethyl group, makes it susceptible to nucleophilic attack. This allows for a variety of substitution and derivatization reactions.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring. nih.gov This group can facilitate nucleophilic substitution reactions, allowing for the derivatization of the molecule. smolecule.com While direct substitution of the -CF3 group itself requires specific conditions, its presence activates the pyridine ring for nucleophilic attack at other positions. For instance, related trifluoromethylpyridine compounds are synthesized through substitution reactions where trifluoromethyl copper species react with bromo- or iodopyridines. nih.gov This highlights the utility of the trifluoromethyl group in activating the heterocyclic core for creating complex molecules.

The ester functionality of ethyl 6-(trifluoromethyl)nicotinate is a prime site for amidation reactions. By reacting the compound with various amines, a diverse range of amide derivatives can be synthesized. This process is fundamental in medicinal chemistry for creating new molecular entities with potential biological activity. Research on related nicotinic acid derivatives shows that they can be derivatized by reacting with compounds like 2-fluorophenyl urea (B33335) or 3-trifluoromethyl phenyl urea to form new amide linkages. researchgate.net Furthermore, the synthesis of scaffolds based on 2-amino-6-(trifluoromethyl)nicotinic acid demonstrates the conversion of the nicotinate (B505614) structure into amine derivatives, which are crucial intermediates for developing novel therapeutic agents. fluoromart.com

Hydrolytic Pathways of the Ester Moiety

The ethyl ester group of this compound can be cleaved through hydrolysis to yield its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This transformation can be achieved under both acidic and basic chemical conditions. Biologically, this hydrolysis is also significant. Studies on similar ethyl nicotinate derivatives have shown that esterase enzymes can rapidly hydrolyze the ester, releasing the free nicotinic acid. This suggests that this compound may act as a prodrug, where the ester group is cleaved in vivo to release the biologically active carboxylic acid metabolite. The rate of this hydrolysis can be influenced by other substituents on the pyridine ring.

TransformationReagents/ConditionsProduct
Chemical HydrolysisAcidic or Basic Conditions6-(Trifluoromethyl)nicotinic acid chemicalbook.com
Enzymatic HydrolysisEsterase Enzymes6-(Trifluoromethyl)nicotinic acid

Influence of the Trifluoromethyl Group on Molecular Reactivity and Electronic Distribution

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its inclusion in the this compound molecule has profound effects on the compound's properties and reactivity.

Electronic Effects: The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I effect), pulling electron density away from the pyridine ring. nih.gov This electron-withdrawing nature deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution reactions. It also increases the acidity of the corresponding carboxylic acid. nih.gov

Physicochemical and Biological Properties: The -CF3 group significantly enhances the lipophilicity (fat-solubility) of the molecule. cymitquimica.com This property is crucial in drug design as it can improve a molecule's ability to cross cell membranes and interact with biological targets. cymitquimica.com Furthermore, the carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability, meaning the compound is less likely to be broken down by enzymes in the body. researchgate.net This combination of enhanced lipophilicity and metabolic stability often improves the bioavailability of drug candidates. The electron-withdrawing nature of the -CF3 group can also stabilize intermediates formed during certain chemical reactions.

PropertyInfluence of Trifluoromethyl GroupReference
Electronic Nature Powerful electron-withdrawing group nih.gov
Reactivity Activates ring for nucleophilic attack nih.govsmolecule.com
Lipophilicity Increases cymitquimica.com
Metabolic Stability Increases cymitquimica.comresearchgate.net
Bioavailability Enhances

Derivatization Strategies and Analogue Synthesis of Ethyl 6 Trifluoromethyl Nicotinate

Design Principles for Novel Derivatives Incorporating the Ethyl 6-(trifluoromethyl)nicotinate Core

The design of novel derivatives based on the this compound core is guided by several key principles aimed at enhancing biological activity and optimizing physicochemical properties. The trifluoromethyl (-CF3) group is a critical feature, known to improve metabolic stability, lipophilicity, and bioavailability of drug candidates. Its strong electron-withdrawing nature also influences the reactivity of the pyridine (B92270) ring, facilitating certain chemical transformations.

Another key design element is the functionalization of the pyridine ring. The ester group at the 3-position can be readily converted into other functional groups, such as amides or hydrazides, which can then serve as handles for further elaboration. nih.govresearchgate.net Additionally, the introduction of substituents at other positions on the pyridine ring can modulate the electronic and steric properties of the molecule, leading to altered binding affinities for biological targets. For instance, the introduction of a cyano group can enhance interactions with specific biological targets.

The synthesis of hybrid molecules by fusing other heterocyclic rings to the pyridine core is a common strategy to expand the chemical space and explore new biological activities. This approach can lead to the creation of novel scaffolds with unique three-dimensional shapes that can interact with biological targets in new ways.

Synthesis of Amine and Amide Derivatives from this compound

A primary route for derivatization involves the conversion of the ethyl ester of 6-(trifluoromethyl)nicotinate into various amine and amide analogues. These transformations provide a versatile platform for introducing a wide range of substituents and exploring their impact on biological activity.

The synthesis of amide derivatives is typically achieved through the reaction of the corresponding carboxylic acid with a variety of amines. sphinxsai.com This process often involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by coupling with the desired amine using standard peptide coupling reagents. Alternatively, direct aminolysis of the ester can be employed, although this may require more forcing conditions. A recent study detailed the synthesis of new bioactive amine and amide derivatives of trifluoromethyl pyridine with good yields from commercially available starting materials. researchgate.net

Amine derivatives can be prepared through several synthetic routes. One common method involves the reduction of a nitro group, if present on the pyridine ring, to an amino group. Another approach is the direct amination of a suitably activated pyridine derivative. For example, the synthesis of ethyl 2-amino-6-(trifluoromethyl)nicotinate has been reported. researchgate.net This amino group can then be further functionalized, for instance, by acylation to form amides or by reaction with other electrophiles to introduce diverse functionalities. researchgate.net

A variety of amide derivatives have been synthesized and evaluated for their biological potential. For example, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis. nih.gov The key step in this synthesis was the formation of a C-7 fatty amide derivative. nih.gov

Starting Material Reagents and Conditions Product Type Reference
This compound1. Hydrolysis (e.g., NaOH, H2O) 2. Amine, Coupling agent (e.g., EDC, HOBt)Amide derivatives sphinxsai.com
This compoundHydrazine (B178648) hydrateNicotinohydrazide nih.gov
2-amino-5-(p-methoxyphenyl)1,3,4-thiadiazoleAromatic aldehydesSchiff bases researchgate.net
Ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateSodium azide (B81097), then Zinc/Ammonium (B1175870) chloride7-amino quinolone derivative nih.gov
Substituted anilineAmino acid ester, Methanol, RefluxAmide derivatives sphinxsai.com

Pyrimidine (B1678525) and Fused Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The fusion of a pyrimidine ring to the pyridine core of this compound leads to the formation of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant biological importance. These fused heterocyclic systems are often synthesized from an amino-substituted ethyl nicotinate (B505614) precursor.

A key starting material for these syntheses is ethyl 2-amino-6-(trifluoromethyl)nicotinate. researchgate.net This compound can undergo cyclization reactions with various reagents to form the fused pyrimidine ring. For example, reaction with a one-carbon synthon can lead to the formation of a pyrimidinone ring.

Further derivatization of the pyrido[2,3-d]pyrimidine core can be achieved through various chemical transformations. For instance, a series of novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives have been prepared. researchgate.net This involved acylation, cyclization, chlorination, and subsequent reaction with hydrazine to introduce the hydrazone functionality. researchgate.net

Starting Material Reaction Sequence Final Product Class Reference
Ethyl 2-amino-6-(trifluoromethyl)nicotinateAcylation, cyclization, chlorination, hydrazine reaction, hydrazone formation4-Hydrazone functionalized pyrido[2,3-d]pyrimidines researchgate.net
Ethyl 2-amino-6-(trifluoromethyl)nicotinateAcylation, cyclization, chlorination, hydrazine reaction, cyclization with CS2/KOH1,2,4-Triazole (B32235) fused pyrido[2,3-d]pyrimidines researchgate.net
Pyrimidine-2-carbonitrileLithium bis(trimethylsilyl)amide, then HClPyrimidine-2-carboximidamide nih.gov
3-MethoxypicolinonitrileLithium bis(trimethylsilyl)amide, then HCl3-Methoxypicolinimidamide nih.gov

Triazole, Oxadiazole, and Thiadiazole Moiety Containing Derivatives

The incorporation of five-membered heterocyclic rings such as triazoles, oxadiazoles, and thiadiazoles into the this compound scaffold is a widely employed strategy to generate novel derivatives with diverse biological activities. These moieties can act as bioisosteres for other functional groups and can participate in various non-covalent interactions with biological targets.

Triazole Derivatives: 1,2,4-Triazole fused pyrido[2,3-d]pyrimidine derivatives have been synthesized from ethyl 2-amino-6-(trifluoromethyl)nicotinate. researchgate.net This typically involves a multi-step sequence starting with the formation of a hydrazone, which then undergoes intramolecular cyclization to form the fused triazole ring. researchgate.net Another approach involves the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to construct the 1,2,3-triazole ring. nih.gov This "click chemistry" approach offers high efficiency and regioselectivity. nih.gov

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts with the conversion of the ethyl ester of 6-(trifluoromethyl)nicotinate to the corresponding nicotinohydrazide by reaction with hydrazine hydrate. nih.gov This hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acids, to form the 1,3,4-oxadiazole ring. nih.gov For instance, a series of novel nicotinohydrazide and 1,3,4-oxadiazole functionalized pyridine derivatives have been prepared and evaluated for their potential as anticancer agents. nih.gov

Thiadiazole Derivatives: Thiadiazole-containing derivatives can be synthesized through various routes. One common method involves the reaction of a thiosemicarbazide (B42300) derivative with a cyclizing agent. For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared from thiosemicarbazide and a carboxylic acid. researchgate.net The resulting amino-thiadiazole can then be further functionalized. Novel thiadiazole derivatives have been synthesized by reacting acetylated 2-aminothiadiazole with piperazine (B1678402) derivatives. nih.gov

Heterocycle Key Intermediate Synthetic Strategy Reference
1,2,4-Triazole4-Hydrazone functionalized pyrido[2,3-d]pyrimidineIntramolecular cyclization researchgate.net
1,2,3-TriazoleTrifluoromethyl propargylamines and azidesHuisgen 1,3-dipolar cycloaddition (Click Chemistry) nih.gov
1,3,4-Oxadiazole6-(Trifluoromethyl)nicotinohydrazideCyclization with various reagents (e.g., orthoesters) nih.gov
1,3,4-ThiadiazoleAroyl thiosemicarbazideCyclization with concentrated sulfuric acid researchgate.net
1,3,4-Thiadiazole2-Amino-5-methyl/ethyl-1,3,4-thiadiazoleReaction with chloroacetyl chloride, then piperazine derivatives nih.gov

Exploration of Other Heterocyclic Fusions and Substituent Modifications

Beyond the more common heterocyclic systems, researchers have explored the fusion of other rings and various substituent modifications to further diversify the derivatives of this compound. These efforts aim to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets.

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been reported, where nicotinic acid is spliced with thiophene. mdpi.com This involves the conversion of the nicotinic acid to its acyl chloride, followed by reaction with an appropriate thiophene-containing amine. mdpi.com

Furthermore, the introduction of different substituents on the pyridine ring, such as halogens, can significantly influence the reactivity and biological activity of the resulting compounds. For example, ethyl 6-bromo-4-(trifluoromethyl)nicotinate and ethyl 2,4-dichloro-6-(trifluoromethyl)nicotinate are available as starting materials for further derivatization. bldpharm.combldpharm.com These halogenated derivatives can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups.

The synthesis of thiazole-based heterocycles has also been explored. nih.gov These syntheses often involve the reaction of a thioamide with an α-haloketone or a related electrophile to construct the thiazole (B1198619) ring. nih.gov

Advanced Characterization Techniques for Ethyl 6 Trifluoromethyl Nicotinate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the intricate structural features of ethyl 6-(trifluoromethyl)nicotinate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic pyridine (B92270) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyridine ring would appear as multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions.

Carbon (¹³C) NMR: The ¹³C NMR spectrum offers complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound, including those in the ethyl group, the pyridine ring, the trifluoromethyl group, and the carbonyl group of the ester, would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon would appear at a characteristically downfield chemical shift.

Fluorine (¹⁹F) NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial technique for characterization. This method is highly sensitive to the fluorine environment and would show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides direct evidence for the presence and electronic nature of the trifluoromethyl substituent.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Ethyl CH₃)~1.4Triplet
¹H (Ethyl CH₂)~4.4Quartet
¹H (Pyridine Ring)7.5 - 9.0Multiplets
¹³C (Ethyl CH₃)~14Singlet
¹³C (Ethyl CH₂)~62Singlet
¹³C (Pyridine Ring)120 - 155Multiple Singlets
¹³C (C=O)~164Singlet
¹³C (CF₃)~123Quartet (due to C-F coupling)
¹⁹F (CF₃)~-63Singlet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS analysis of this compound, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule (C₉H₈F₃NO₂), which is approximately 219.16 g/mol . chemicalbook.comscbt.com High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula with great confidence, thereby distinguishing it from other compounds with the same nominal mass. bldpharm.com Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands include:

C=O Stretch: A strong absorption band typically in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester group.

C-F Stretch: Strong absorption bands typically found in the 1000-1400 cm⁻¹ range, indicative of the trifluoromethyl group.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-H Stretches: Bands corresponding to the aromatic and aliphatic C-H bonds.

The presence and position of these bands provide confirmatory evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* transitions of the pyridine ring and the carbonyl group. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the pyridine ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula (C₉H₈F₃NO₂) to verify the purity and composition of the synthesized this compound. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percentage (%)
CarbonC12.019108.0949.34
HydrogenH1.0188.083.69
FluorineF19.00357.0026.01
NitrogenN14.01114.016.40
OxygenO16.00232.0014.60
Total 219.18 100.00

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Trifluoromethyl Nicotinate

Computational Approaches to Structure-Activity Relationship (SAR)

Computational SAR approaches utilize a range of molecular descriptors to quantify aspects of a molecule's structure and correlate them with its observed activity. These descriptors fall into several categories, including electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular size and shape), and hydrophobic (e.g., LogP). By establishing a mathematical link between these descriptors and the biological activity of a set of related compounds, a QSAR model can be constructed. This model can then be used to predict the activity of new, yet-to-be-synthesized analogs, thereby guiding further research.

In the wider scope of nicotinic acid derivatives, computational tools are frequently used to map out SAR. In silico predictions of physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity are often the initial steps in the evaluation of new analogs. These preliminary computational assessments help in prioritizing which compounds are most promising for synthesis and experimental testing, making the drug discovery pipeline more efficient.

For example, in a study involving a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from a closely related starting material, ethyl 2-amino-6-(trifluoromethyl)nicotinate, molecular docking was employed to understand their interactions with a fungal enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net While this research focuses on more complex molecules derived from a nicotinate (B505614) scaffold, the findings underscore the importance of the initial structural framework. The docking analysis provided valuable SAR insights, revealing how specific substituents and their spatial arrangement within the enzyme's active site are critical for antifungal activity. researchgate.net

Below is a table summarizing key molecular descriptors typically assessed in computational SAR studies.

DescriptorDefinitionSignificance in SAR
LogP The logarithm of the partition coefficient between octanol (B41247) and water.This value indicates the hydrophobicity of a molecule, which influences its ability to cross cell membranes and its solubility.
Topological Polar Surface Area (TPSA) The sum of the surface areas of polar atoms within a molecule.TPSA is a predictor of a drug's transport properties, such as its absorption in the intestines and its capacity to cross the blood-brain barrier.
Molecular Weight (MW) The mass of one mole of the compound.Molecular weight affects various pharmacokinetic characteristics and is a fundamental parameter in assessing a compound's "drug-likeness."
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and the number of nitrogen or oxygen atoms (acceptors).These features are essential for forming specific, directional interactions with biological targets.
Molecular Refractivity A measure of the total polarizability of a mole of a substance.This descriptor is related to the molecule's volume and its potential for van der Waals interactions with a target.

Virtual Screening and Rational Design of Analogues

Virtual screening is a powerful computational methodology used to screen vast libraries of chemical compounds to identify those with a high likelihood of interacting with a specific biological target, such as a protein or enzyme. This technique can be broadly categorized into ligand-based and structure-based methods. In the absence of extensive experimental data on the biological targets of ethyl 6-(trifluoromethyl)nicotinate, a structure-based virtual screening approach would be a valuable, albeit hypothetical, strategy, provided a three-dimensional structure of a target protein is available or can be modeled.

In a typical structure-based virtual screening campaign, the 3D structure of the target protein is used to perform docking simulations with a library of compounds. The docking algorithm predicts the most favorable binding pose of a molecule within the target's binding site. Subsequently, scoring functions are applied to rank the compounds based on their predicted binding affinity. The highest-ranking candidates are then prioritized for experimental validation.

The rational design of new analogues based on the this compound scaffold would be guided by the structural details of a potential target. For instance, if the goal were to develop an inhibitor for a particular kinase, the design process would entail:

Binding Site Analysis: Identifying the key amino acid residues within the kinase's ATP-binding pocket that are crucial for interaction.

Scaffold Modification: Exploring alternative heterocyclic cores that could replace the nicotinate ring while preserving the essential binding interactions.

Functional Group Optimization: Systematically modifying the ethyl ester and trifluoromethyl groups to enhance binding affinity, selectivity, and pharmacokinetic properties. For example, the ethyl group could be replaced with larger or more polar side chains to probe for additional interactions. The trifluoromethyl group, being a potent electron-withdrawing group, plays a significant role in the electronic character of the pyridine (B92270) ring and can be critical for both binding and metabolic stability.

A study focusing on nicotinic amide and nicotinic acid derivatives utilized in silico molecular docking to forecast the binding of newly created indole (B1671886) compounds to a variety of targets. nih.gov Although this work was not performed directly on this compound, it exemplifies the methodology. The docking scores generated in such studies are instrumental in guiding the selection of compounds for synthesis.

The following table presents illustrative data from a hypothetical rational design study of this compound analogues against a fictional protein target. This demonstrates the kind of data that would be generated.

AnalogueModification from Parent CompoundHypothetical Docking Score (kcal/mol)Predicted Key Interactions
1 Parent (this compound)-7.5Hydrogen bond with Serine 120; π-stacking with Phenylalanine 250
2 R = -CH₂CH₂OH-8.2Forms an additional hydrogen bond with Glutamate 95
3 R = -CH(CH₃)₂-7.8Enhances hydrophobic interactions within the binding pocket
4 6-CF₃ → 6-Cl-7.1Results in altered electrostatic potential and reduced predicted potency
5 Pyridine → Pyrimidine (B1678525)-6.9Leads to the loss of a key hydrogen bond acceptor

Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from an actual experimental study of this compound.

Through such computational strategies, researchers can rapidly assess a vast chemical space, allowing them to prioritize the synthesis of compounds with a greater likelihood of success and ultimately accelerate the discovery of new therapeutic agents.

Biological and Pharmacological Research Applications of Ethyl 6 Trifluoromethyl Nicotinate Derivatives

Medicinal Chemistry Applications

The core structure of 6-(trifluoromethyl)nicotinic acid, derived from its ethyl ester, is a versatile platform in medicinal chemistry. By introducing various functional groups, such as arylamino moieties at the 2-position and creating different esters or amides from the carboxylic acid function, researchers have developed extensive libraries of bioactive compounds. mdpi.com This strategic decoration of the nicotinic acid core has led to the discovery of molecules with significant potential in treating a range of diseases. mdpi.com

The 6-(trifluoromethyl)nicotinic acid framework has proven to be an effective pharmaceutical scaffold. mdpi.com Its utility lies in the ability to systematically modify its structure to enhance biological activity and selectivity. Researchers have synthesized derivatives by creating ester or amide linkages from the nicotinic acid and introducing an arylamino group at the 2-position. mdpi.com This approach maintains a specific spatial arrangement of the chemical groups, which has been shown to be beneficial for interacting with biological targets. mdpi.com The development of these derivatives has led to compounds with applications ranging from antiviral to enzyme inhibition. mdpi.comnih.gov

A significant area of investigation for ethyl 6-(trifluoromethyl)nicotinate derivatives has been in the development of novel inhibitors for Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net Research has focused on targeting the HIV-1 Reverse Transcriptase (RT), a crucial enzyme for viral replication. nih.govresearchgate.net Specifically, the RT-associated ribonuclease H (RNase H) function has emerged as a promising drug target. mdpi.comnih.gov

Derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been identified as potent inhibitors of the RNase H function. mdpi.comnih.gov In a study of 44 such derivatives, 34 demonstrated inhibitory activity in the low micromolar range. mdpi.com The initial ethyl nicotinate (B505614) derivative showed promising activity, which was further enhanced by replacing the ethoxy group with various substituted aryl rings. mdpi.com Amide derivatives were generally found to be slightly more potent than their ester counterparts. mdpi.com

The most promising compound from one study, an amide derivative known as compound 21 , inhibited the RNase H function with an IC₅₀ of 14 µM and also suppressed HIV-1 replication in cell-based assays. nih.gov Further investigation into its mechanism revealed that it acts as an allosteric dual-site inhibitor, blocking both the polymerase and the RNase H functions of the HIV-1 RT enzyme. nih.gov This dual-inhibition profile is significant because it can remain effective against viral variants that are resistant to other non-nucleoside inhibitors. nih.gov

Inhibitory Activity of 6-(Trifluoromethyl)nicotinic Acid Derivatives against HIV-1 RT RNase H

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected ester and amide derivatives against the RNase H function of HIV-1 RT. Data sourced from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

Compound TypeDerivativeSubstitutionRNase H IC₅₀ (µM)
EsterEthyl nicotinate 9Ethyl ester24
EsterAryl ester 134-ChlorinePotent
EsterAryl ester 184-MethoxyPotent
AmideNicotinamide (B372718) 6-Inactive
AmideOxime 25-0.7
AmideAryl amide 28Monosubstituted5.6-20

Derivatives of this compound have also been explored for their antifungal properties. researchgate.net A series of 4-hydrazone functionalized and 1,2,4-triazole (B32235) fused pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from ethyl 2-amino-6-(trifluoromethyl)nicotinate, were evaluated for their activity against various fungal pathogens. researchgate.net One compound in this series demonstrated potent antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 7.8 μg/mL. researchgate.net

Other related nicotinamide derivatives have also shown significant antifungal potential. nih.gov One study found that a specific nicotinamide derivative, 16g , was highly active against C. albicans, including strains that were resistant to the common antifungal drug fluconazole (B54011). nih.gov This compound's activity was comparable to fluconazole against sensitive strains (MIC 0.125–0.5 μg/mL) and superior against resistant strains (MIC 0.125–1 μg/mL). nih.gov The presence of trifluoromethyl groups in other types of molecules, like chalcones, has also been linked to potent antifungal activity against pathogens such as Aspergillus niger. nih.gov

Antifungal Activity of Nicotinamide Derivative 16g

The table displays the Minimum Inhibitory Concentration (MIC) values of compound 16g against fluconazole-sensitive and fluconazole-resistant strains of Candida albicans. Data sourced from a study on nicotinamide derivatives as antifungal agents. nih.gov

Fungal StrainResistance ProfileMIC of 16g (µg/mL)
C. albicans (SC5314)Sensitive0.25
C. albicansSensitive0.125 - 0.5
C. albicans (6 strains)Fluconazole-Resistant0.125 - 1

The antibacterial potential of compounds derived from the this compound scaffold has been investigated against several bacterial strains. Pyrido[2,3-d]pyrimidine derivatives have shown notable antifungal activity and also exhibit antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

In a different study, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were synthesized and tested for their effectiveness against antibiotic-resistant Gram-positive bacteria. nih.gov Several of these compounds were found to be potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov For instance, a trifluoromethyl-substituted derivative showed good activity against MRSA with a MIC value of 3.12 μg/mL. nih.gov Another phenoxy derivative was highly effective against staphylococcal strains (MIC 1.56–3.12 μg/mL) and Bacillus subtilis (MIC 1.56 μg/mL). nih.gov Furthermore, these compounds were effective at preventing and eradicating bacterial biofilms, in some cases proving more effective than the antibiotic vancomycin. nih.gov

Antibacterial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives

The table shows the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various Gram-positive bacterial strains. Data sourced from a study on the design and synthesis of these derivatives as antimicrobial agents. nih.gov

DerivativeSubstitutionBacterial StrainMIC (µg/mL)
Phenoxy derivative (6)PhenoxyStaphylococcal strains1.56 - 3.12
Phenoxy derivative (6)PhenoxyB. subtilis1.56
Phenoxy derivative (6)PhenoxyE. faecalis / E. faecium3.12 / 1.56
Trifluoromethyl derivative (13)TrifluoromethylMRSA3.12
tert-Butyl derivative (4)tert-ButylVarious1.56

Research into the derivatives of this compound has also uncovered potential applications in oncology. Certain triazole-fused pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, at their IC₅₀ concentration, which suggests they could be developed as anticancer agents. researchgate.net Additionally, studies on organotin(IV) derivatives of acrylic acids have demonstrated promising in vitro antitumor properties, with some compounds showing cytotoxicity comparable to standard drugs. researchgate.net This indicates that the core structures related to or incorporating features of nicotinates can be a foundation for developing new antiproliferative therapies.

The inhibitory action of this compound derivatives extends to several classes of enzymes.

RNA Processing Enzymes: As detailed in the anti-HIV research, a primary target for these derivatives is the RNase H domain of the HIV-1 reverse transcriptase, which is a critical RNA processing enzyme. mdpi.comnih.gov The ability of these compounds to allosterically inhibit RNase H highlights their potential to interfere with viral RNA metabolism. nih.gov

Butyrylcholinesterase (BChE): Butyrylcholinesterase is an enzyme that hydrolyzes acetylcholine (B1216132) and is considered a therapeutic target for managing Alzheimer's disease. nih.govnih.gov Derivatives containing the trifluoromethyl nicotinate backbone have been identified as inhibitors of BChE. researchgate.net Structure-based virtual screening and subsequent optimization have led to the discovery of selective BChE inhibitors. nih.gov Kinetic analyses and molecular modeling have suggested that some of these derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. nih.gov In addition to enzyme inhibition, certain selected compounds also demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Influence of Substituent Modifications on Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives are significantly influenced by the nature and position of various substituents on the molecular scaffold. Research into these derivatives has systematically explored how modifications to different parts of the molecule can enhance potency and target specificity. A notable example is a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives investigated for their potential as dual inhibitors of HIV-1 reverse transcriptase (RT).

In this series, the core structure derived from this compound was modified at the 2-position with an arylamino group and at the 3-position with either an ester or an amide functionality. The initial ethyl nicotinate compound showed promising inhibitory activity against the RNase H function of HIV-1 RT, with an IC₅₀ value of 24 μM. mdpi.com This served as a benchmark for evaluating further modifications.

The replacement of the ethyl ester with various substituted aryl esters led to significant changes in inhibitory potency. Generally, amide derivatives were found to be slightly more potent than their ester counterparts. mdpi.com Within the aryl ester series, the position and electronic properties of the substituents on the aryl ring were critical for activity.

Key findings on the influence of substituent modifications include:

Position of Substituents: The placement of substituents on the aryl ester ring had a pronounced effect on efficacy. For instance, a chlorine atom at the 4-position of the aryl ester resulted in one of the most potent compounds in the series. However, moving the same chlorine atom to the 2- or 3-position led to a significant decrease in activity. mdpi.com Similarly, a hydroxyl group at the 2-position of the aryl ester conferred a slight increase in potency compared to its placement at the 4-position, while the 3-hydroxyaryl ester was less active. mdpi.com

Nature of Substituents: Electron-donating and electron-withdrawing groups at the 4-position of the aryl ester were both able to enhance potency. For example, derivatives with a 4-chloro, 4-methoxy, or 4-thiomethyl group on the aryl ester were among the most active in the ester series. mdpi.com This suggests that a combination of electronic and steric factors contributes to the interaction with the biological target.

These findings highlight the intricate structure-activity relationships (SAR) governing the biological activity of this compound derivatives. The data underscores the importance of systematic modification of substituents to optimize the efficacy and selectivity of these compounds for their intended biological targets.

Table 1: Influence of Aryl Ester Substituents on RNase H Inhibitory Activity

Compound Aryl Ester Substituent IC₅₀ (μM)
Ethyl nicotinate derivative Ethyl 24
Aryl ester derivative 1 4-chloro Potent
Aryl ester derivative 2 2-chloro Reduced activity
Aryl ester derivative 3 3-chloro Reduced activity
Aryl ester derivative 4 4-methoxy Potent
Aryl ester derivative 5 4-thiomethyl Potent
Aryl ester derivative 6 2-hydroxy Increased potency
Aryl ester derivative 7 3-hydroxy Reduced activity
Aryl ester derivative 8 4-hydroxy Potent

Data sourced from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as HIV-1 RT inhibitors. mdpi.com "Potent" indicates the compound was among the most active in the series, though specific IC₅₀ values for all were not provided in the source.

Mechanism of Biological Action at the Molecular Level

Identification and Validation of Biological Targets

The biological activity of derivatives of this compound is rooted in their interaction with specific molecular targets. A primary example is the identification and validation of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) as a key biological target for a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

The identification of HIV-1 RT RNase H as a target was based on designing compounds that fit the pharmacophoric requirements of known dual-site inhibitors. mdpi.com The validation of this target was achieved through in vitro enzymatic assays. These assays directly measured the ability of the synthesized compounds to inhibit the RNase H activity of HIV-1 RT. The results demonstrated that numerous derivatives could inhibit this enzymatic function at low micromolar concentrations. mdpi.com

Further studies into the mode of action revealed that the most promising compounds act as dual-site, dual inhibitors, targeting both the RNase H and the reverse transcriptase activities of HIV-1 RT. mdpi.com This dual inhibition is a significant finding, as it suggests a more robust antiviral effect by targeting two crucial functions of the same enzyme. The validation of this dual inhibitory profile was achieved through comprehensive mode of action studies. mdpi.com

Analysis of Binding Affinity and Interactions with Receptors or Enzymes

The interaction of this compound derivatives with their biological targets involves specific molecular binding events. For the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that inhibit HIV-1 RT, the binding affinity is a key determinant of their inhibitory potency. The IC₅₀ values obtained from enzymatic assays provide a measure of this affinity, with lower values indicating tighter binding and greater inhibition.

The analysis of the binding mechanism suggests that these compounds function as allosteric inhibitors of RNase H. This mode of inhibition involves binding to a site on the enzyme that is distinct from the active site, thereby inducing a conformational change that reduces the enzyme's activity.

A significant aspect of the interaction for some of these derivatives is their ability to chelate divalent metal ions, such as Mg²⁺, which are essential for the catalytic activity of the RNase H active site. The ability of these compounds to chelate Mg²⁺ was investigated using UV-Vis spectroscopy. The observed changes in the absorbance spectra of the compounds in the presence of MgCl₂ confirmed their metal-chelating properties. mdpi.com This chelation of essential metal cofactors at the active site is a key component of their inhibitory mechanism.

Future Research Directions and Emerging Areas for Ethyl 6 Trifluoromethyl Nicotinate

Development of Novel and More Efficient Synthetic Methodologies

While established methods for the synthesis of 6-(trifluoromethyl)nicotinic acid, a precursor to the ethyl ester, exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a key research focus. nih.govchemicalbook.com Current strategies often involve multi-step processes that may present challenges in terms of yield and scalability. chemicalbook.com

Future research is anticipated to concentrate on the development of catalytic, one-pot, and high-throughput synthesis methods. The exploration of novel catalysts, such as those based on transition metals, could offer pathways to more direct and selective trifluoromethylation and esterification reactions. acs.org For instance, the development of a safe and economical synthesis for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights the potential for process optimization and large-scale production. acs.org One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they can significantly reduce reaction time, solvent waste, and purification efforts. nih.gov Furthermore, the application of flow chemistry and automated synthesis platforms could enable the rapid generation of a library of 6-(trifluoromethyl)nicotinate esters for screening and optimization studies.

Expanding the Scope of Derivatization for Diverse Biological Targets

The trifluoromethylpyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov Ethyl 6-(trifluoromethyl)nicotinate serves as a valuable starting material for the synthesis of a wide array of derivatives with potential therapeutic applications.

Future research will likely focus on the strategic derivatization of the this compound core to target a broader range of biological entities. A recent study has already demonstrated the synthesis of amine and amide derivatives with promising insecticidal activity. researchgate.net This opens the door to further exploration of its potential in agrochemical research.

In the realm of medicinal chemistry, derivatization efforts could be directed towards the synthesis of novel kinase inhibitors, which are crucial in cancer therapy. nih.gov The synthesis of amide derivatives, for example, is a common strategy in the development of anticancer agents. mdpi.com By modifying the ester group and introducing various functionalities onto the pyridine (B92270) ring, it may be possible to design potent and selective inhibitors of specific kinases implicated in cancer progression. nih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new derivatives to optimize their biological activity and pharmacokinetic properties. nih.gov

In-depth Mechanistic Studies of Observed Biological Activities

Understanding the precise molecular mechanisms by which derivatives of this compound exert their biological effects is crucial for their rational design and optimization as therapeutic agents. While initial studies may identify promising biological activities, in-depth mechanistic investigations are necessary to elucidate the specific molecular targets and signaling pathways involved.

Future research in this area should move beyond preliminary activity screens to more comprehensive mechanistic studies. For derivatives showing promise as anticancer agents, for instance, research could focus on identifying the specific enzymes or receptors they interact with. nih.gov Studies could investigate whether these compounds induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways in cancer cells. For derivatives with potential as kinase inhibitors, detailed enzymatic assays and structural biology studies would be essential to understand their mode of inhibition and to identify the key molecular interactions responsible for their potency and selectivity. nih.gov

Advanced Computational Design and Optimization of Bioactive Analogues

In silico methods are becoming increasingly indispensable in modern drug discovery and development. nih.gov Computational tools can be leveraged to accelerate the design and optimization of novel bioactive analogues of this compound, saving significant time and resources compared to traditional trial-and-error approaches.

Future research will undoubtedly harness the power of advanced computational techniques. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of derivatives with their biological activities. nih.govnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Molecular docking simulations can provide valuable insights into the binding modes of these analogues within the active sites of their biological targets, such as enzymes or receptors. This information is critical for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinity and selectivity. By iteratively combining computational design with experimental validation, researchers can rapidly optimize the therapeutic potential of this class of compounds.

Exploration of Potential Applications in Materials Science Research

The unique properties conferred by the fluorine atom, such as high thermal stability and chemical resistance, make fluorinated organic compounds attractive candidates for applications in materials science. nih.gov While the primary focus for this compound has been in the life sciences, its potential in the development of novel materials remains a largely unexplored but promising frontier.

Future research could investigate the incorporation of this compound or its derivatives into polymer backbones. The introduction of the trifluoromethylpyridine moiety could impart desirable properties to polymers, such as enhanced thermal stability, altered solubility, and specific optical or electronic characteristics. Such fluorinated polymers could find applications in high-performance plastics, coatings, or membranes.

Furthermore, the potential of these compounds in the field of organic electronics is worthy of exploration. The electron-withdrawing nature of the trifluoromethyl group and the aromatic pyridine ring could influence the electronic properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices. The synthesis and characterization of novel materials derived from this compound could open up new avenues for this versatile compound beyond its current applications.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 6-(trifluoromethyl)nicotinate, and how are reaction conditions optimized?

this compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling between 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and boronic acid derivatives (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) under nitrogen atmosphere yields the target compound. Key steps include dissolving reactants in ethyl acetate and DMF, adding pyridine and trioxatriphosphinane catalysts at 0°C, and stirring for 30 minutes. Post-reaction workup involves extraction, washing with aqueous dipotassium hydrogen phosphate, drying over magnesium sulfate, and reduced-pressure concentration . Optimization focuses on catalyst stoichiometry (e.g., 1.7 M trioxatriphosphinane solution) and solvent ratios (e.g., ethyl acetate:DMF = 2:1) to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for characterization. LCMS provides molecular ion peaks (e.g., m/z 366 [M+H]⁺) to confirm molecular weight, while HPLC (e.g., retention time = 1.26 minutes under SMD-TFA05 conditions) assesses purity. Method validation includes comparing retention times against known standards and monitoring for byproducts (e.g., unreacted boronic acids or halogenated intermediates) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific GHS classifications are unavailable for this compound, related trifluoromethyl-pyridine derivatives require precautions due to potential skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of skin contact, immediately rinse with water; for eye exposure, flush with water for 15 minutes and seek medical attention. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LCMS/HPLC data when synthesizing this compound derivatives?

Contradictory LCMS peaks (e.g., unexpected m/z values) may arise from incomplete coupling or side reactions (e.g., ester hydrolysis). To address this:

  • Perform tandem MS/MS to fragment ions and identify structural anomalies.
  • Re-optimize reaction stoichiometry (e.g., adjust boronic acid equivalents) to suppress byproduct formation.
  • Use preparative HPLC to isolate pure fractions and reanalyze . Example: A byproduct at m/z 789.1 [M+H]⁺ was attributed to dimerization during coupling steps; reducing reaction temperature to 0°C minimized this .

Q. What strategies are effective for modifying the ester group of this compound to develop bioactive analogs?

The ethyl ester can be hydrolyzed to the carboxylic acid (6-(trifluoromethyl)nicotinic acid) using NaOH/EtOH, followed by coupling with amines or alcohols to generate amides or new esters. For instance, reacting with morpholine derivatives under peptide coupling conditions (e.g., HATU/DIPEA) yields spirocyclic carboxamide derivatives. Purity is monitored via LCMS (m/z 612 [M+H]⁺) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target receptors like retinoic acid receptors. Key parameters include:

  • Protonating the pyridine nitrogen to enhance hydrogen bonding.
  • Analyzing trifluoromethyl group interactions with hydrophobic pockets.
  • Validating docking results with free-energy perturbation (FEP) calculations to assess binding stability .

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Ethyl 6-(trifluoromethyl)nicotinate

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